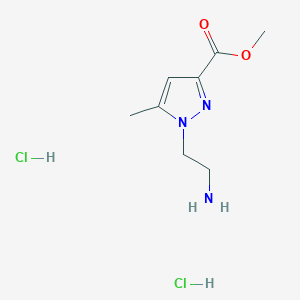
Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride, also known as MPAE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative is known for its unique pharmacological properties, which make it a promising candidate for a variety of research applications. In
Scientific Research Applications
Synthesis and Structural Analysis
A key application of related pyrazole derivatives involves their synthesis and structural analysis, which is foundational in the development of novel compounds with potential applications in material science and pharmaceuticals. For instance, the synthesis and characterization of carbocyclic amines leading to the development of mono-azo dyes demonstrates the versatility of pyrazole derivatives in creating compounds with specific absorption properties, beneficial for dyeing and biological labeling applications (Şener, Gür, & Şener, 2018).
Corrosion Inhibition
Pyrazole compounds have been identified as effective corrosion inhibitors for metals, showcasing their practical application in extending the lifespan of metal components in acidic environments. Research shows that certain bipyrazole compounds significantly prevent iron corrosion, highlighting the potential of methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate derivatives in corrosion protection (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antimicrobial Activity
The application of pyrazole derivatives in synthesizing new compounds with antimicrobial properties is another significant research area. These compounds have shown promising activities against a range of bacteria and yeast, suggesting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given its structural similarity to other pyrazole derivatives, it might influence pathways involving pyrrolidine . Pyrrolidine is a versatile scaffold for biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-7438284. For instance, the compound’s reactivity and stability might be affected by the pH of the environment. Similarly, temperature can influence the compound’s solubility and therefore its bioavailability .
properties
IUPAC Name |
methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-6-5-7(8(12)13-2)10-11(6)4-3-9;;/h5H,3-4,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJORHOUGYGOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C(=O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-aminoethyl)-5-methylpyrazole-3-carboxylate;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B2408240.png)

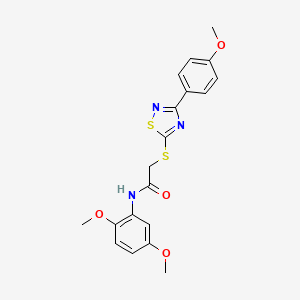
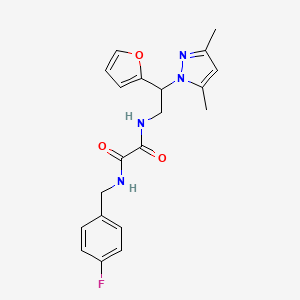
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-2-carboxamide](/img/structure/B2408245.png)
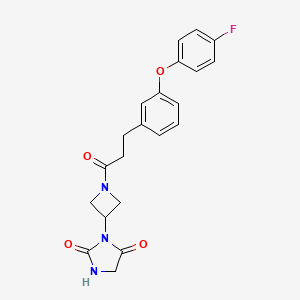
![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2408247.png)
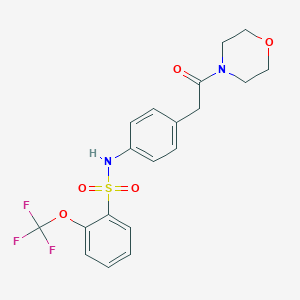
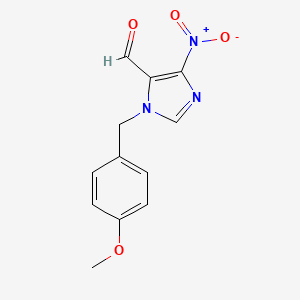
![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)
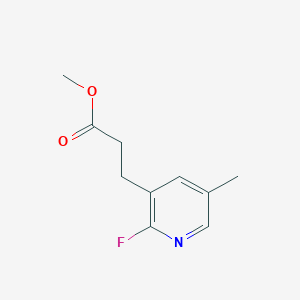
![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)
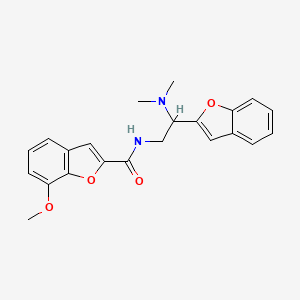
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)